molecular formula C10H19NO B13963069 2-Ethyl-8-oxa-2-azaspiro[4.5]decane

2-Ethyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13963069
M. Wt: 169.26 g/mol
InChI Key: FHPDYUXCIQHTLT-UHFFFAOYSA-N
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Description

2-Ethyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of solvents such as methanol and catalysts like Raney nickel or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-8-oxa-2-azaspiro[4.5]decane stands out due to its unique combination of an ethyl group and the spiro structure, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-ethyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NO/c1-2-11-6-3-10(9-11)4-7-12-8-5-10/h2-9H2,1H3

InChI Key

FHPDYUXCIQHTLT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCOCC2

Origin of Product

United States

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